Bis-(m-tolyl)disulfide
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Overview
Description
Bis-(m-tolyl)disulfide: is an organic compound with the molecular formula C14H14S2 . It consists of two m-tolyl groups (methylphenyl) connected by a disulfide bond. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidative Coupling of Thiols: One of the most common methods for synthesizing bis-(m-tolyl)disulfide is the oxidative coupling of m-tolylthiol. This reaction typically involves the use of oxidizing agents such as molecular oxygen, hydrogen peroxide, or iodine. .
Thioalkylation: Another method involves the nucleophilic substitution of sulfur-containing compounds with m-tolylthiol.
Industrial Production Methods: Industrial production of this compound often employs large-scale oxidative coupling reactions using cost-effective and environmentally friendly oxidants. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis-(m-tolyl)disulfide can undergo further oxidation to form sulfoxides and sulfones.
Reduction: The disulfide bond in this compound can be reduced to form m-tolylthiol.
Substitution: The compound can participate in substitution reactions where the disulfide bond is cleaved and replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, iodine, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, subcritical water, tetrahydrofuran (THF).
Major Products:
Sulfoxides and Sulfones: Formed through oxidation.
m-Tolylthiol: Formed through reduction.
Substituted Disulfides: Formed through substitution reactions.
Scientific Research Applications
Chemistry: Bis-(m-tolyl)disulfide is used as a precursor in the synthesis of various sulfur-containing compounds. It serves as a source of thiols in organic synthesis and is employed in the preparation of unsymmetrical disulfides .
Biology: In biological research, this compound is used to study the role of disulfide bonds in protein folding and stability. It is also utilized in the design of redox-responsive materials for drug delivery systems .
Medicine: It is also explored for its antioxidant properties .
Industry: this compound is used as a vulcanizing agent in the rubber industry and as an additive in lubricants to enhance their performance under extreme conditions .
Mechanism of Action
The primary mechanism of action of bis-(m-tolyl)disulfide involves the cleavage and formation of disulfide bonds. This compound can undergo redox reactions, where the disulfide bond is reduced to thiols or oxidized to sulfoxides and sulfones. These reactions are crucial in various biochemical processes, including protein folding and stabilization .
Molecular Targets and Pathways:
Protein Disulfide Bonds: this compound can interact with protein disulfide bonds, influencing their structure and function.
Redox Pathways: The compound participates in redox reactions, affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Bis-(p-tolyl)disulfide: Similar structure but with para-substituted methyl groups.
Bis-(o-tolyl)disulfide: Similar structure but with ortho-substituted methyl groups.
Diphenyl Disulfide: Lacks the methyl substituents on the phenyl rings
Uniqueness: Bis-(m-tolyl)disulfide is unique due to its meta-substitution pattern, which influences its reactivity and physical properties. This compound exhibits distinct redox behavior and is particularly useful in applications requiring specific spatial arrangements of functional groups .
Properties
IUPAC Name |
1-methyl-3-[(3-methylphenyl)disulfanyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14S2/c1-11-5-3-7-13(9-11)15-16-14-8-4-6-12(2)10-14/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWYKAMPKIFOIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SSC2=CC=CC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14S2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451365 |
Source
|
Record name | bis-(m-tolyl)disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90451365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20333-41-9 |
Source
|
Record name | bis-(m-tolyl)disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90451365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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